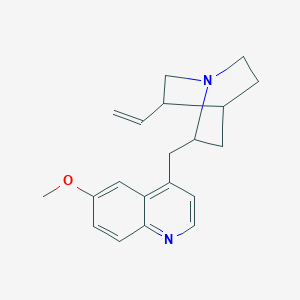

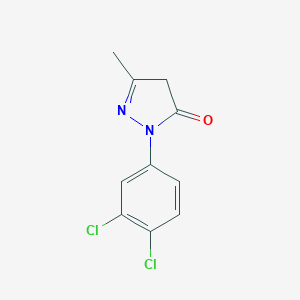

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves specific reactions under controlled conditions. A study detailed the preparation of a similar compound, 3,4-Dichlorophenylhydrazine hydrochloride, from 3,4-dichloroanilin, followed by cyclization with ethyl acetoacetate to produce 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This process emphasizes the importance of reaction temperature, solvents, and pH adjustment for optimal yield and purity (Li Wei-guo, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various techniques such as single-crystal X-ray diffraction and NMR spectroscopy. These methods provide insights into the arrangement of atoms, molecular conformation, and overall geometry of the compound. For instance, studies on similar pyrazoline derivatives have revealed detailed structural information, highlighting the compound's planar nature and specific conformational features (B. Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one depend on its functional groups and molecular structure. Studies on similar compounds indicate a range of chemical behaviors, including the formation of hydrogen bonds and specific interactions with other molecules, which are crucial for understanding its reactivity and potential applications (J. N. Low et al., 2004).

Physical Properties Analysis

The physical properties, such as melting point and solubility, are determined by the compound's molecular structure. For example, the melting point and purity of 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one were found to be crucial in determining its quality for various applications (Li Wei-guo, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and stability under different conditions, are pivotal for practical applications. Studies on similar pyrazoline derivatives have shed light on their chemical stability, interaction potentials, and reactivity patterns, which are essential for their use in various chemical processes and applications (P. Zhao et al., 2008).

Aplicaciones Científicas De Investigación

Environmental Impact Assessment

The environmental impact of chlorophenols, which share structural similarities with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, has been extensively reviewed. Chlorophenols generally exhibit moderate toxicity to mammalian and aquatic life, with significant toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading them. Despite their potential for bioaccumulation being low, chlorophenols are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Synthetic Utility in Heterocyclic Chemistry

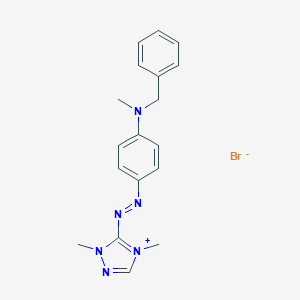

The compound and its derivatives are valuable building blocks in the synthesis of a wide variety of heterocyclic compounds. Their reactivity facilitates the construction of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This versatility underscores the compound's significance in synthetic chemistry, offering mild reaction conditions for generating diverse heterocyclic structures and dyes (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

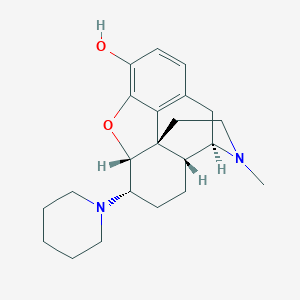

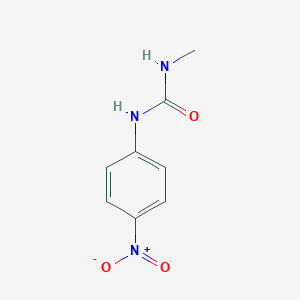

In medicinal chemistry, pyrazole derivatives, including those related to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, serve as crucial scaffolds. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The pyrazole moiety's significance is further highlighted by its role as a pharmacophore in various biologically active compounds, indicating its potential for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Catalyst Development

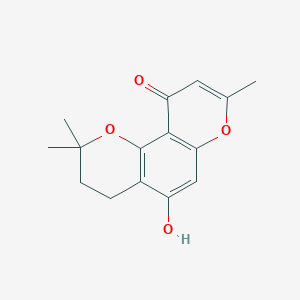

The pyranopyrimidine core, closely related to the chemical structure , serves as a key precursor in the pharmaceutical industry due to its broad synthetic applications. Recent research has focused on synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts, highlighting the core's versatility in generating medicinally relevant molecules. This research underscores the ongoing interest in utilizing such scaffolds for developing lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling practices, and emergency procedures .

Direcciones Futuras

Future research could focus on the synthesis, characterization, and potential applications of “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one”. For instance, a study reported the synthesis of a related compound and its potential as a SARS-CoV-2 agent . Another study suggested the potential use of related compounds in the treatment of breast cancer.

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZMVKJNPOHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156977 | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

CAS RN |

13124-17-9 | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13124-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)

![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)

![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)

![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)